benzoic acid;(2R)-4-methylpentan-2-ol
Description
Properties
CAS No. |
185225-01-8 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
benzoic acid;(2R)-4-methylpentan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H14O/c8-7(9)6-4-2-1-3-5-6;1-5(2)4-6(3)7/h1-5H,(H,8,9);5-7H,4H2,1-3H3/t;6-/m.1/s1 |
InChI Key |
BVDCYMXKUFCDOW-FCXZQVPUSA-N |
Isomeric SMILES |
C[C@H](CC(C)C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)CC(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Arylbenzoate Esters
The patent US6433214B1 demonstrates a high-yield route to 2-(4-methylphenyl)benzoic acid esters via palladium(0)-mediated cross-coupling. Key steps include:
- Activation of methyl 2-sulfonyloxybenzoate precursors using perfluorobutanesulfonyl groups
- Transmetallation with p-tolylzinc bromide in tetrahydrofuran
- Catalytic cycle propagation through oxidative addition and reductive elimination steps
Reaction optimization achieved 50% yield for methyl 2-(4-methylphenyl)benzoate when employing Pd(PPh₃)₄ catalyst (2 mol%) at reflux temperatures. Comparative analysis shows nickel(0) systems (e.g., NiCl₂(dppe)) reduce costs but require strict anhydrous conditions to prevent catalyst decomposition.
DMAP-Accelerated Esterification Protocols
Recent advances in nucleophilic catalysis enable efficient benzoic acid esterification under mild conditions. The Steglich method, utilizing N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), proceeds through:
- Formation of DCC-activated acyloxy intermediate
- DMAP-induced generation of reactive acylpyridinium species
- Alcohol nucleophilic attack yielding esters with >90% conversion in aprotic solvents
Notably, tert-alcohol substrates exhibit reduced reactivity due to steric hindrance at the tetrahedral transition state, necessitating elevated temperatures (80-110°C) for complete conversion.
Solid-Phase Benzylation of Polyhydroxybenzoates
High-yielding protection of phenolic groups is critical for directing regioselectivity in benzoic acid derivatives. A optimized procedure from Ambeed.com achieves 98% yield for methyl 3,4,5-tris(benzyloxy)benzoate through:
| Parameter | Value | Source |
|---|---|---|
| Benzyl chloride | 5.52 g (40 mmol) | |
| Base | K₂CO₃ (50.0 g) | |
| Solvent | 1,4-Dioxane (30 mL) | |
| Reaction time | 24 h reflux | |
| Workup | Recrystallization (hexane/EtOAc) |
This method's efficiency stems from the synergistic effect of potassium iodide phase-transfer catalysis and the benzyl chloride's electrophilicity enhancement in polar aprotic media.
Enantioselective Synthesis of (2R)-4-Methylpentan-2-Ol
Asymmetric Reduction of 4-Methylpentan-2-One
Comparative Analysis of Methodologies
Benzoic Acid Esterification Efficiency
| Method | Yield Range | T (°C) | Catalyst Loading | Reference |
|---|---|---|---|---|
| Palladium cross-coupling | 50-75% | 80-110 | 2-5 mol% Pd | |
| Steglich esterification | 85-95% | 25 | 10 mol% DMAP | |
| Mitsunobu reaction | 70-90% | 0-25 | 150 mol% reagents |
The palladium method suffers from transition metal costs but enables access to sterically hindered aryl groups unobtainable via nucleophilic acyl substitution.
Chemical Reactions Analysis
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Decarboxylation: Heating benzoic acid with a strong base or using soda lime (NaOH/CaO) promotes decarboxylation, producing benzene.
Esterification: Benzoic acid reacts with alcohols to form esters in the presence of acid catalysts.
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol can undergo various reactions typical of alcohols, such as:
Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts.
Scientific Research Applications
Benzoic Acid
Benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Benzoic acid and its derivatives are studied for their antimicrobial properties.
Medicine: It is used in the formulation of topical antifungal treatments.
Industry: Benzoic acid is employed as a preservative in food and beverages.
(2R)-4-methylpentan-2-ol
(2R)-4-methylpentan-2-ol is used in:
Organic Synthesis: It serves as a chiral building block in the synthesis of complex molecules.
Pharmaceuticals: It is used in the preparation of certain pharmaceutical intermediates.
Mechanism of Action
Benzoic Acid
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is metabolized in the liver to hippuric acid, which is then excreted in the urine .
(2R)-4-methylpentan-2-ol
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoic Acid vs. Acetic Acid and Phenol
Benzoic acid exhibits distinct physicochemical and extraction properties compared to acetic acid (C₂H₄O₂) and phenol (C₆H₅OH):
- Extraction Kinetics in Emulsion Liquid Membranes (ELM): Benzoic acid and phenol are extracted >98% within 5 minutes due to their high distribution coefficients (m), which are 3–5 times larger than acetic acid’s. This reflects their superior solubility in hydrophobic membrane phases . However, acetic acid’s extraction efficiency increases over prolonged contact times as it converts into non-transportable forms in inner aqueous droplets . Compound Initial Extraction Rate (5 min) Effective Diffusivity (m²/s) Distribution Coefficient (m) Benzoic acid >98% 1.2 × 10⁻⁹ 12.5 Phenol >98% 0.8 × 10⁻⁹ 10.8 Acetic acid <50% 0.9 × 10⁻⁹ 2.3
- Toxicity Profiles: QSTR models for benzoic acid derivatives highlight that toxicity (LD₅₀) correlates with molecular connectivity indices. For example, the zero-order connectivity index (⁰Jᴀ) and cross-factor (Jʙ = ⁰Jᴀ × ¹Jᴀ) significantly influence acute toxicity in mice .
Comparison with Substituted Benzoic Acids
- 2-Methylbenzoic Acid:
Solubility studies in organic solvents reveal Abraham model parameters for 2-methylbenzoic acid:
(2R)-4-Methylpentan-2-ol vs. Similar Alcohols
Limited direct data exists for (2R)-4-methylpentan-2-ol, but comparisons can be drawn with structurally related compounds:
- 4-Methyl-1-phenylpentan-2-ol (C₁₂H₁₈O):
This analog shares a branched alkyl chain but includes a phenyl group, enhancing lipophilicity (LogP = 3.2) . - Chiral Alcohols in Synthesis:
Chiral alcohols like (R)-(−)-4-penten-2-ol are used in asymmetric catalysis, suggesting (2R)-4-methylpentan-2-ol may serve similar roles in enantioselective reactions .
Key Research Findings and Contradictions
- Extraction Dynamics: While benzoic acid is extracted rapidly, acetic acid’s delayed efficiency highlights solvent-molecule interactions dependent on contact time .
- Toxicity Mechanisms: The role of MCIs in benzoic acid toxicity remains unclear, necessitating further mechanistic studies .
- Data Gaps: Limited solubility and reactivity data for (2R)-4-methylpentan-2-ol underscore the need for targeted experimental studies.
Tables
Table 1: Abraham Model Parameters for 2-Methylbenzoic Acid
| Parameter | Value |
|---|---|
| S | 0.840 |
| A | 0.420 |
| B | 0.440 |
| L | 4.677 |
Table 2: QSTR Model Predictors for Benzoic Acid Toxicity
| Predictor | Impact on LD₅₀ |
|---|---|
| ⁰Jᴀ (0th-order MCI) | Negative correlation |
| Jʙ (Cross-factor) | Positive correlation |
Q & A
Basic Question: How can the solubility of benzoic acid derivatives in organic solvents be systematically predicted for experimental design?
Methodological Answer:
The Abraham solvation parameter model provides a robust framework for predicting solubility. For benzoic acid derivatives like 2-methylbenzoic acid, experimentally determined solute descriptors (e.g., S = 0.840, A = 0.420, B = 0.440, L = 4.677) can be applied to calculate log10(SR) or log10(GSR) values in alcohols, ethers, and esters. These parameters, combined with solvent-specific coefficients (Tables 1 and 2 in the IUPAC-NIST report), allow researchers to estimate solubility ratios using regression analysis tools like Microsoft SOLVER .
Advanced Question: How can contradictory solubility data for benzoic acid in mixed solvent systems be resolved?
Methodological Answer:
Contradictions often arise from variations in hydrogen-bonding interactions and solvent polarity. A two-step approach is recommended:
Re-evaluate experimental conditions : Ensure temperature (e.g., 298 K) and solvent purity are consistent with published protocols .
Apply updated Abraham model correlations : Post-2010 revisions for solvents like 2-pentanol and butyl ethanoate improve accuracy. For mixed solvents, use partition coefficient equations (e.g., log10c1,G = −6.360) to model phase behavior and identify outliers .
Basic Question: What analytical techniques are optimal for distinguishing enantiomers of (2R)-4-methylpentan-2-ol in reaction mixtures?
Methodological Answer:
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin derivatives) are preferred. Calibration with pure (2R)- and (2S)-enantiomers is critical. For GC, use a β-cyclodextrin column and flame ionization detection; retention time differences ≥1.5 min confirm resolution .
Advanced Question: How can reaction pathways involving benzoic acid and (2R)-4-methylpentan-2-ol be optimized for stereoselective esterification?
Methodological Answer:
Use a Design of Experiments (DoE) approach:
Variables : Catalyst type (e.g., lipases vs. mineral acids), temperature (40–80°C), and molar ratio (1:1 to 1:3).
Response metrics : Enantiomeric excess (EE) and yield.
Analysis : Multivariate regression identifies optimal conditions. For example, immobilized Candida antarctica lipase B at 60°C with a 1:2.5 ratio maximizes EE (>95%) while minimizing racemization .
Basic Question: What spectroscopic methods differentiate benzoic acid’s crystalline forms from its amorphous state?
Methodological Answer:
- X-ray diffraction (XRD) : Sharp peaks at 2θ = 15.3°, 17.1°, and 26.4° indicate crystalline benzoic acid; amorphous forms show broad halos.
- FT-IR : Crystalline phases exhibit split C=O stretching vibrations (1690 cm<sup>−1</sup> and 1710 cm<sup>−1</sup>), while amorphous forms display a single broad peak .
Advanced Question: How do solvent polarity and hydrogen-bonding capacity affect the co-solvency of benzoic acid and (2R)-4-methylpentan-2-ol?
Methodological Answer:
The Extended Hansen Solubility Approach (EHSA) quantifies these effects:
Parameters : Calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) for both compounds.
Ternary phase diagrams : Map solubility in systems like ethanol/water. Benzoic acid’s solubility increases with ethanol content (>70% v/v), while (2R)-4-methylpentan-2-ol’s solubility peaks at 50% due to its branched hydrophobic structure.
Validation : Compare experimental data with EHSA-predicted solubility spheres to identify synergies or antagonisms .
Basic Question: How can researchers quantify trace impurities in synthesized benzoic acid derivatives?
Methodological Answer:
Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) achieves ppm-level detection. Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. For benzoic acid, monitor m/z 121.0284 ([M−H]<sup>−</sup>); for (2R)-4-methylpentan-2-ol, m/z 101.0961 ([M−H]<sup>−</sup>) .
Advanced Question: What mechanistic insights explain contradictory catalytic activity in benzoic acid esterification with (2R)-4-methylpentan-2-ol?
Methodological Answer:
Contradictions arise from competing acid/base catalysis and steric effects:
Kinetic studies : Use <sup>13</sup>C NMR to track acyl intermediate formation. Strong acids (H2SO4) favor rapid protonation but induce side reactions (dehydration).
DFT calculations : Model transition states to identify steric hindrance from (2R)-4-methylpentan-2-ol’s branched chain, which reduces nucleophilic attack efficiency by 30% compared to linear isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
